molecular formula C9H6O3S B13706226 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone

Katalognummer: B13706226
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: MGFOKQKKDUYMSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound that features a benzodioxole ring fused with a thioxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone typically involves the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This reaction yields the desired ethanone derivative with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives have been shown to inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

    Benzo[d][1,3]dioxole: A parent compound that lacks the thioxo group.

    Thioxo derivatives: Compounds with similar thioxo functional groups but different core structures.

Uniqueness: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the combination of the benzodioxole ring and the thioxo group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Eigenschaften

Molekularformel

C9H6O3S

Molekulargewicht

194.21 g/mol

IUPAC-Name

1-(2-sulfanylidene-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H6O3S/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-4H,1H3

InChI-Schlüssel

MGFOKQKKDUYMSO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)OC(=S)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.